2-(4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid
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Overview
Description
2-(4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with phenylacetic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, leading to modulation of their activity. The thioxo group may also play a role in binding to metal ions or other biomolecules, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides
- 4-(2-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)ethyl)benzenesulfonamide
Uniqueness
2-(4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of the phenylacetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12N2O3S |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H12N2O3S/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8H,9H2,(H,17,22)(H,19,20) |
InChI Key |
VSQKLRDQDOQQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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